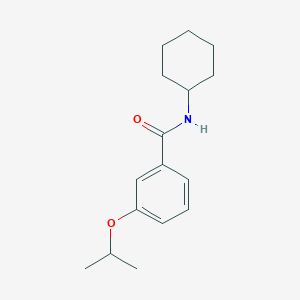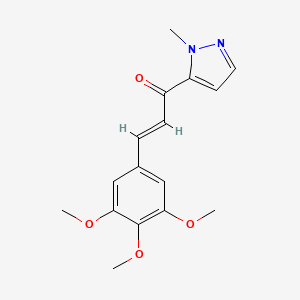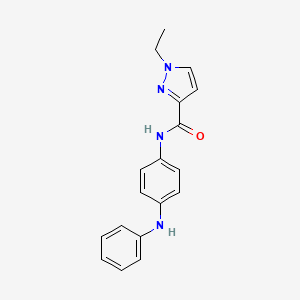
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMPC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been evaluated for its ability to inhibit the growth of cancer cells and may be a promising candidate for the development of new anticancer drugs. Additionally, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied as a potential treatment for inflammatory diseases, such as arthritis and colitis.
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways in cells. N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. By inhibiting COX-2, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may help to reduce inflammation and pain. N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. By inhibiting PKC, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may help to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. In vivo studies have shown that N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can reduce the severity of symptoms in animal models of arthritis and colitis. Additionally, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has low toxicity, and is well-tolerated in animal studies. Additionally, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of potential applications in various fields, making it a versatile compound for research. However, there are also limitations to the use of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in humans. Additionally, the cost of synthesizing N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may be prohibitive for some researchers.
Direcciones Futuras
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may have applications in the treatment of other inflammatory diseases, such as multiple sclerosis and asthma. Another area of interest is the development of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential anticancer agent, either alone or in combination with other drugs. Further research is also needed to determine the optimal dosage and administration of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide for different applications.
Métodos De Síntesis
The synthesis of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction between 4-fluoro-2-methylbenzoic acid and thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. This intermediate compound is then reacted with 1-methyl-1H-pyrazole-5-carboxamide to produce N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to improve the yield and purity of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, making it a viable option for large-scale production.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-7-9(13)3-4-10(8)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEYXXUOJQVPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)


![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)
![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5500414.png)
![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)
![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)
![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)